

An In-Depth Spectroscopic Guide to 1,6-Dihydrocarvone for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6-Dihydrocarvone

Cat. No.: B1202640

[Get Quote](#)

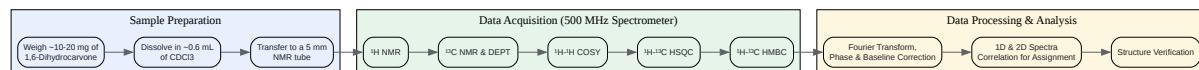
This technical guide provides a comprehensive analysis of the spectroscopic data of **1,6-Dihydrocarvone** (also known as p-menth-8-en-2-one), a monoterpenoid ketone of significant interest in the fields of flavor, fragrance, and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the structure and purity of this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

Introduction: The Chemical Identity of 1,6-Dihydrocarvone

1,6-Dihydrocarvone is a saturated cyclic ketone derived from the reduction of the endocyclic double bond of carvone.^[1] Its chemical structure, a p-menthane skeleton with a carbonyl group at C-2 and an isopropenyl group at C-5, gives rise to a unique spectroscopic fingerprint.^[1] Accurate interpretation of its NMR, IR, and MS spectra is paramount for its identification, quality control, and for understanding its chemical behavior in various applications.

Molecular Structure of 1,6-Dihydrocarvone

Caption: Molecular structure of **1,6-Dihydrocarvone** with atom numbering.


Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR data for a terpenoid sample like **1,6-Dihydrocarvone** is crucial for reproducibility and accurate interpretation.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

- **Sample Preparation:** Accurately weigh 10-20 mg of purified **1,6-Dihydrocarvone** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube. The choice of CDCl_3 is based on its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-separated solvent residual peak.
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion. Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.

- ^1H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR and DEPT Acquisition: Obtain a proton-decoupled ^{13}C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.
- 2D NMR Acquisition:
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is critical for assigning quaternary carbons and connecting different spin systems.

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum of **1,6-Dihydrocarvone** displays characteristic signals for its aliphatic and olefinic protons. The following table summarizes the assigned chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-9a	4.74	s	
H-9b	4.72	s	
H-2	2.50	m	
H-5	2.35	m	
H-3a	2.25	m	
H-6a	2.15	m	
H-3b	2.05	m	
H-4a	1.95	m	
H-10	1.75	s	
H-4b	1.65	m	
H-6b	1.50	m	
H-7	1.05	d	6.5

Note: Assignments are based on a combination of 1D and 2D NMR data interpretation. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Key Observations:

- The two singlets at 4.74 and 4.72 ppm are characteristic of the exocyclic methylene protons (H-9).
- The doublet at 1.05 ppm corresponds to the methyl group at C-7, which is coupled to the methine proton at C-2.
- The remaining signals in the aliphatic region (1.50-2.50 ppm) represent the diastereotopic methylene and methine protons of the cyclohexanone ring, exhibiting complex overlapping multiplets.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The assignments are confirmed using DEPT-135 and 2D NMR data.[\[1\]](#)

Carbon	Chemical Shift (δ , ppm)	DEPT-135
C-1	212.2	Quaternary (C)
C-8	147.6	Quaternary (C)
C-9	109.6	Methylene (CH_2)
C-2	47.1	Methine (CH)
C-5	46.9	Methine (CH)
C-6	44.7	Methylene (CH_2)
C-3	35.0	Methylene (CH_2)
C-4	30.8	Methylene (CH_2)
C-10	20.5	Methyl (CH_3)
C-7	14.4	Methyl (CH_3)

Key Observations:


- The downfield signal at 212.2 ppm is characteristic of a ketone carbonyl carbon (C-1).
- The signals at 147.6 and 109.6 ppm correspond to the sp² hybridized carbons of the isopropenyl group (C-8 and C-9).
- The DEPT-135 spectrum confirms the presence of two methyl groups, four methylene groups, two methine groups, and two quaternary carbons.

2D NMR Analysis: Connecting the Pieces

- COSY: The COSY spectrum reveals the connectivity between adjacent protons. For example, correlations are observed between H-2 and the protons on C-3 and C-7, and between H-5 and the protons on C-4 and C-6.

- HSQC: The HSQC spectrum directly links each proton to its attached carbon. This is fundamental for assigning the protonated carbons.
- HMBC: The HMBC spectrum is crucial for establishing the overall carbon skeleton. Key correlations include:
 - The methyl protons H-7 show a correlation to the carbonyl carbon C-1 and the methine carbon C-2.
 - The olefinic protons H-9 show correlations to the quaternary carbon C-8 and the methine carbon C-5.
 - The methyl protons H-10 show correlations to C-8 and C-5.

HMBC Correlation Diagram

[Click to download full resolution via product page](#)

Caption: Key HMBC correlations for structural assignment of **1,6-Dihydrocarvone**.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **1,6-Dihydrocarvone** is characterized by absorptions

corresponding to its carbonyl and alkene moieties.

Experimental Protocol: IR Data Acquisition

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
- Background Scan: Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O absorptions.
- Sample Application: Place a small drop of neat **1,6-Dihydrocarvone** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch (vinyl)
2960-2850	Strong	C-H stretch (aliphatic)
1710	Strong, Sharp	C=O stretch (ketone)
1645	Medium	C=C stretch (alkene)
1450	Medium	C-H bend (aliphatic)
890	Strong	=C-H bend (out-of-plane, vinylidene)

Key Observations:

- The strong, sharp absorption at 1710 cm⁻¹ is highly characteristic of a saturated six-membered ring ketone.

- The presence of the isopropenyl group is confirmed by the $=\text{C}-\text{H}$ stretching vibration at 3080 cm^{-1} , the $\text{C}=\text{C}$ stretching at 1645 cm^{-1} , and the strong out-of-plane $=\text{C}-\text{H}$ bending at 890 cm^{-1} .

Part 3: Mass Spectrometry (MS)

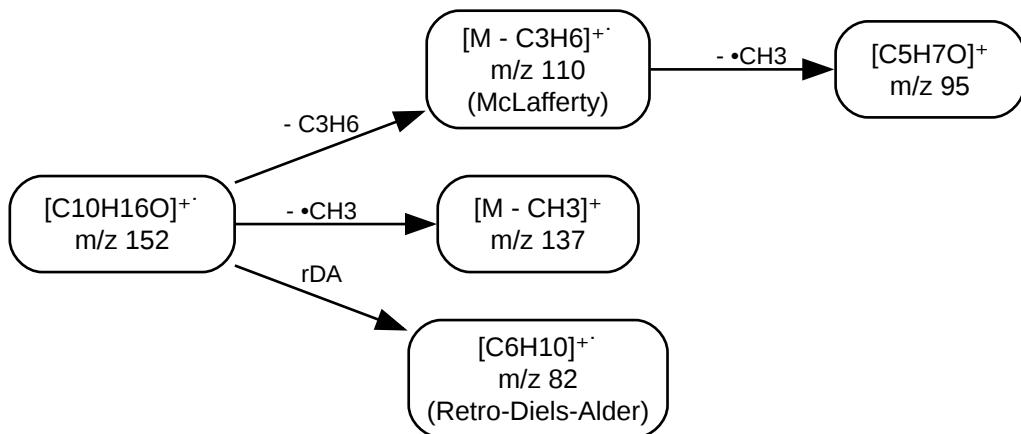
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: MS Data Acquisition

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation: Prepare a dilute solution of **1,6-Dihydrocarvone** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for good separation of the analyte from any impurities.
- MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Ionization: Electron Ionization (EI) at 70 eV is typically used.
 - Analysis: A quadrupole or ion trap mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

MS Spectral Data and Interpretation


The mass spectrum of **1,6-Dihydrocarvone** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity	Proposed Fragment
152	Moderate	$[M]^+$ (Molecular Ion)
137	Low	$[M - CH_3]^+$
110	High	$[M - C_3H_6]^+$ (McLafferty rearrangement)
95	High	$[M - C_3H_6 - CH_3]^+$
82	Moderate	Retro-Diels-Alder fragmentation
67	High	

Key Fragmentation Pathways:

- Molecular Ion: The peak at m/z 152 corresponds to the molecular weight of **1,6-Dihydrocarvone** ($C_{10}H_{16}O$).
- McLafferty Rearrangement: A characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the loss of propene (C_3H_6 , 42 Da), leading to a prominent ion at m/z 110.
- Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to the loss of various alkyl radicals.
- Retro-Diels-Alder Reaction: The cyclohexanone ring can undergo a retro-Diels-Alder fragmentation, leading to characteristic ions.

Proposed Fragmentation Scheme

[Click to download full resolution via product page](#)

Caption: Proposed major fragmentation pathways for **1,6-Dihydrocarvone** in EI-MS.

Conclusion

The collective evidence from NMR, IR, and MS provides a definitive spectroscopic profile of **1,6-Dihydrocarvone**. The comprehensive assignment of its ^1H and ^{13}C NMR spectra, facilitated by 2D correlation experiments, confirms the connectivity and stereochemistry of the molecule. The characteristic absorptions in the IR spectrum validate the presence of the key functional groups, while the fragmentation pattern in the mass spectrum is consistent with the proposed structure and provides further confirmation of its molecular formula. This guide serves as an authoritative reference for the spectroscopic analysis of **1,6-Dihydrocarvone**, enabling researchers to confidently identify and characterize this important monoterpenoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,6-Dihydrocarvone | C₁₀H₁₆O | CID 24473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Spectroscopic Guide to 1,6-Dihydrocarvone for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1202640#spectroscopic-data-of-1-6-dihydrocarvone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com